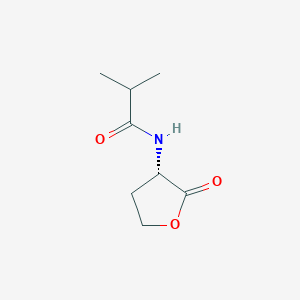![molecular formula C10H9NO4S B12888489 2-(Carboxy(hydroxy)methyl)-6-(methylthio)benzo[d]oxazole](/img/structure/B12888489.png)
2-(Carboxy(hydroxy)methyl)-6-(methylthio)benzo[d]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Carboxy(hydroxy)methyl)-6-(methylthio)benzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzoxazole core with a carboxy(hydroxy)methyl group at the 2-position and a methylthio group at the 6-position, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxy(hydroxy)methyl)-6-(methylthio)benzo[d]oxazole can be achieved through several methods:
Cyclization of 2-aminophenols with aldehydes: This method involves the reaction of 2-aminophenols with aldehydes in the presence of a catalyst such as samarium triflate.
Aminocarbonylation followed by ring closure: This sequential one-pot procedure involves the initial aminocarbonylation of aryl and vinyl bromides with 2-aminophenols, followed by an acid-mediated ring closure to generate the benzoxazole core.
Cyclization with β-diketones: Cyclization reactions of 2-aminophenols with β-diketones catalyzed by a combination of Brønsted acid and copper(I) iodide give various 2-substituted benzoxazoles.
Industrial Production Methods
Industrial production of benzoxazole derivatives typically involves scalable and efficient synthetic routes. The methods mentioned above can be adapted for large-scale production by optimizing reaction conditions, using continuous flow reactors, and employing recyclable catalysts to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-(Carboxy(hydroxy)methyl)-6-(methylthio)benzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carboxy(hydroxy)methyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzoxazole core, particularly at the 2-position, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides, dimethylformamide, and triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Alkylated or acylated benzoxazole derivatives.
Scientific Research Applications
2-(Carboxy(hydroxy)methyl)-6-(methylthio)benzo[d]oxazole has several scientific research applications:
Medicinal Chemistry: The compound’s benzoxazole core is known for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving sulfur-containing groups.
Material Science: Benzoxazole derivatives are used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to their unique electronic properties.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other valuable chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Carboxy(hydroxy)methyl)-6-(methylthio)benzo[d]oxazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to inhibition or activation of specific biological processes.
Pathways Involved: The compound’s effects may involve pathways related to oxidative stress, apoptosis, and cell signaling. Its sulfur-containing group can participate in redox reactions, influencing cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-carboxylic acid: This compound has a similar benzoxazole core but with different substituents, leading to variations in its chemical properties and applications.
2-arylbenzoxazoles: These compounds have aryl groups at the 2-position, which can significantly alter their biological activities and electronic properties.
2-styryl benzoxazoles: These derivatives have styryl groups, making them useful in material science applications such as OLEDs.
Uniqueness
2-(Carboxy(hydroxy)methyl)-6-(methylthio)benzo[d]oxazole is unique due to its specific substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H9NO4S |
|---|---|
Molecular Weight |
239.25 g/mol |
IUPAC Name |
2-hydroxy-2-(6-methylsulfanyl-1,3-benzoxazol-2-yl)acetic acid |
InChI |
InChI=1S/C10H9NO4S/c1-16-5-2-3-6-7(4-5)15-9(11-6)8(12)10(13)14/h2-4,8,12H,1H3,(H,13,14) |
InChI Key |
SXMOAEKNEQYBIK-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC2=C(C=C1)N=C(O2)C(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(Difluoromethoxy)-5-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12888441.png)


![Oxazolo[4,5-C]pyridin-4-amine](/img/structure/B12888452.png)

![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-fluorobenzamide](/img/structure/B12888458.png)


![(E)-1-[5-(4-Nitrophenyl)furan-2-yl]-N-(4-pentylphenyl)methanimine](/img/structure/B12888467.png)
![4-Cyanobenzo[d]oxazole-2-sulfonamide](/img/structure/B12888468.png)

